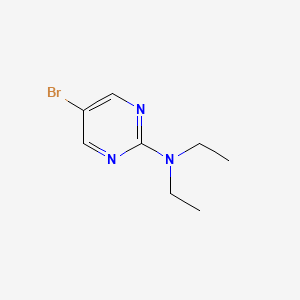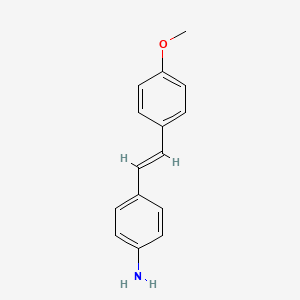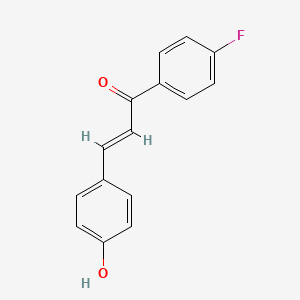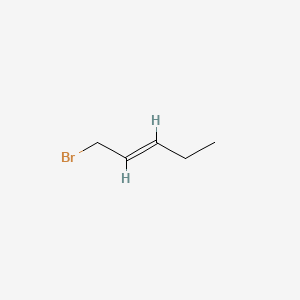
alpha-Chloro-4-fluorobenzaldoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Chloro-4-Fluorobenzaldoxime (CFB) is a compound with a broad range of applications in the field of organic chemistry and materials science. It is a colorless, hygroscopic solid that is soluble in many organic solvents. CFB has been used as a catalyst in a variety of organic transformations, as a reagent in the synthesis of a number of organic compounds, and as a starting material in the production of materials such as polymers, dyes, and catalysts. It is also known to have applications in the fields of medicine, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Halogenated Benzimidazole Carboxamides Targeting Integrin α4β1 on T-Cell and B-Cell Lymphomas : This study discusses the synthesis and biological evaluation of benzimidazole heterocycles as integrin α4β1 antagonists, which could have potential applications in diagnosing and treating lymphomas. The research highlights the use of halogen atoms, including chloro and fluoro derivatives, for creating high-affinity ligands that could be used in medicinal and biological contexts (Carpenter et al., 2010).
Fluoroheterocyclic Aldoximes for Anticholinesterase Poisoning Treatment : This paper explores the therapeutic potential of fluorinated pyridinealdoximes, including structures related to fluorobenzaldoxime, in treating anticholinesterase poisoning. The study also investigates the synthesis and pharmacological properties of these compounds, which could be significant in medical applications (Timperley et al., 2011).
Antitumor Activity of Fluorinated Benzothiazole Hydrochloride Salts : Research into novel fluoro-substituted benzothiazole hydrochloride salts revealed their potential as antitumor agents. The study involved synthesizing these compounds and evaluating their cytotoxicity against various human carcinoma cells, signifying their potential in cancer therapy (Stojković et al., 2006).
Synthesis and Antioxidant Activity of Thiazolidin-4-One Derivatives : This study utilized 4-fluorobenzaldehyde, a compound structurally similar to alpha-Chloro-4-fluorobenzaldoxime, to synthesize thiazolidin-4-one derivatives. These derivatives showed promising antioxidant activity, indicating potential applications in oxidative stress-related conditions (El Nezhawy et al., 2009).
Safety and Hazards
Alpha-Chloro-4-fluorobenzaldoxime can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .
Direcciones Futuras
While specific future directions for the research and application of alpha-Chloro-4-fluorobenzaldoxime are not mentioned in the search results, it is clear that this compound is of interest for research and development purposes . As with any chemical compound, future research could explore its potential applications in various fields, such as medicine, materials science, or environmental science.
Análisis Bioquímico
Biochemical Properties
Alpha-Chloro-4-fluorobenzaldoxime plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific conditions of the reaction. Additionally, this compound has been shown to bind to proteins such as albumin, which can affect its distribution and availability in biological systems .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been found to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. The compound can also affect gene expression by altering the transcriptional activity of specific genes involved in metabolic processes. Furthermore, this compound has been observed to impact cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. For instance, the compound can bind to the active site of enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in conformational changes in the enzyme structure, affecting its function. Additionally, this compound can interact with transcription factors, thereby influencing gene expression. These interactions at the molecular level are critical for understanding the compound’s overall effects on biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in adaptive changes in cellular processes, such as alterations in enzyme expression levels and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in metabolic processes and enzyme activity. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as oxidative stress and cellular damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have distinct biological activities. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, affecting its overall metabolic flux and the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cellular membranes by specific transporters, affecting its intracellular localization and accumulation. Additionally, binding to proteins such as albumin can modulate the distribution of this compound in biological systems, impacting its bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for alpha-Chloro-4-fluorobenzaldoxime involves the conversion of 4-fluorobenzaldehyde to alpha-Chloro-4-fluorobenzaldoxime through a series of reactions.", "Starting Materials": [ "4-fluorobenzaldehyde", "hydroxylamine hydrochloride", "sodium hydroxide", "chlorine gas" ], "Reaction": [ "Step 1: Dissolve 4-fluorobenzaldehyde in ethanol and add hydroxylamine hydrochloride. Heat the mixture to reflux for 2 hours to form 4-fluorobenzaldoxime.", "Step 2: Add sodium hydroxide to the reaction mixture to adjust the pH to 8-9.", "Step 3: Bubble chlorine gas through the reaction mixture for 2 hours to form alpha-Chloro-4-fluorobenzaldoxime.", "Step 4: Isolate the product by filtration and wash with water and ethanol." ] } | |
Número CAS |
42202-95-9 |
Fórmula molecular |
C7H5ClFNO |
Peso molecular |
173.57 g/mol |
Nombre IUPAC |
(1E)-4-fluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H5ClFNO/c8-7(10-11)5-1-3-6(9)4-2-5/h1-4,11H/b10-7+ |
Clave InChI |
VDMJCVUEUHKGOY-JXMROGBWSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C(=N\O)/Cl)F |
SMILES |
C1=CC(=CC=C1C(=NO)Cl)F |
SMILES canónico |
C1=CC(=CC=C1C(=NO)Cl)F |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1276523.png)


